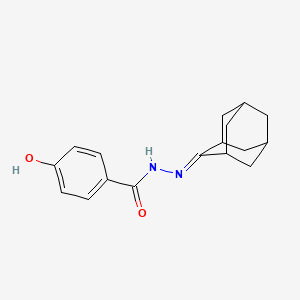
N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is a compound that features a unique adamantane structure, which is a diamondoid hydrocarbon. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane moiety is known for its rigidity and stability, which can impart desirable properties to the molecules it is part of.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide typically involves the condensation of adamantanone with 4-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: Adamantanone reacts with 4-hydroxybenzohydrazide in the presence of hydrochloric acid.
Reflux Conditions: The mixture is heated under reflux to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial agent due to its ability to disrupt bacterial cell walls.
Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of novel materials with enhanced mechanical properties.
Pharmaceutical Chemistry: It is being explored for its potential to act as a scaffold for drug development, particularly in antiviral and anticancer research.
Mécanisme D'action
The mechanism of action of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or disrupt cellular processes, leading to its antibacterial or antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(Adamantan-2-ylidene)benzohydrazide: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Adamantanone: The parent compound, which lacks the hydrazide and hydroxyl functionalities.
4-Hydroxybenzohydrazide: Lacks the adamantane moiety, which significantly alters its properties.
Uniqueness
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is unique due to the presence of both the adamantane moiety and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H20N2O2 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
N-(2-adamantylideneamino)-4-hydroxybenzamide |
InChI |
InChI=1S/C17H20N2O2/c20-15-3-1-12(2-4-15)17(21)19-18-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,20H,5-9H2,(H,19,21) |
Clé InChI |
PBKCCZYGADGZMJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11702952.png)
![N-[5-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide](/img/structure/B11702956.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11702957.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11702965.png)
![methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B11702970.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11702973.png)


![1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol](/img/structure/B11702982.png)


![1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11703000.png)
![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)
![2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11703004.png)
